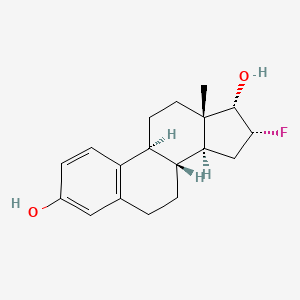
Estradiol Impurity 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol Impurity 11 is a byproduct or degradation product of estradiol, a naturally occurring estrogen hormone. Estradiol is primarily involved in the regulation of the female reproductive system and secondary sexual characteristics. Impurities like this compound are often studied to understand the stability, efficacy, and safety of pharmaceutical formulations containing estradiol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Estradiol Impurity 11 typically involves the degradation of estradiol under specific conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity from estradiol samples . The degradation can be induced by various factors such as light, heat, and pH changes.
Industrial Production Methods
In an industrial setting, the production of this compound is not typically a goal but rather a byproduct of the manufacturing process of estradiol. The impurity is usually monitored and controlled to ensure the purity and quality of the final estradiol product. Techniques such as supercritical fluid chromatography (SFC) and HPLC are employed to detect and quantify the impurity .
Chemical Reactions Analysis
Types of Reactions
Estradiol Impurity 11 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of estrone, while reduction could yield dihydroestradiol .
Scientific Research Applications
Estradiol Impurity 11 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of estradiol-containing medications. Its presence and concentration are critical parameters in the quality control of hormone replacement therapies and other estradiol-based treatments . Additionally, understanding the impurity’s behavior can provide insights into the stability and degradation pathways of estradiol, which is valuable for developing more stable formulations.
Mechanism of Action
The mechanism
Properties
CAS No. |
92817-11-3 |
|---|---|
Molecular Formula |
C18H23FO2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 |
InChI Key |
KDLLNMRYZGUVMA-PNVOZDDCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)F)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


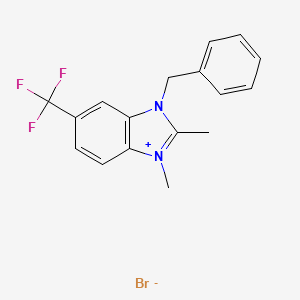
![[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride](/img/structure/B13411518.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13411524.png)
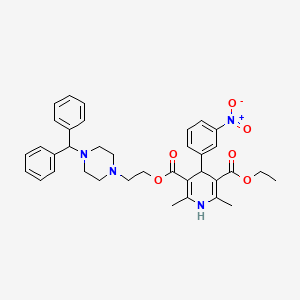
![1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B13411538.png)
![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)
![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)
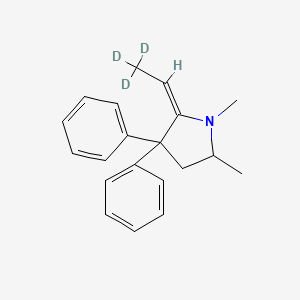
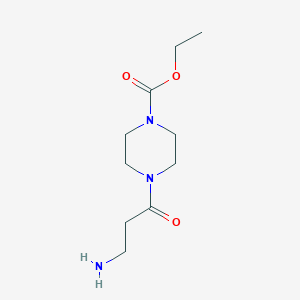
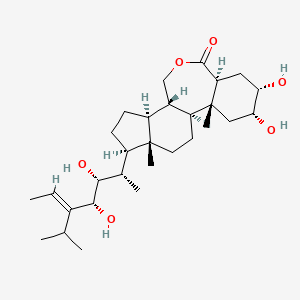
![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
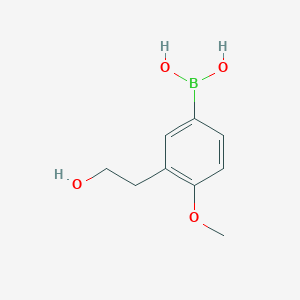
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)
